molecular formula C8H9ClN2 B2557045 6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 1784871-53-9

6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B2557045
CAS No.: 1784871-53-9
M. Wt: 168.62
InChI Key: OXSXJXYJDFAFOK-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound with the molecular formula C8H9ClN2 and a molecular weight of 168.62 g/mol. It belongs to the class of tetrahydro-naphthyridines, which are fused bicyclic structures considered valuable scaffolds in modern synthetic and medicinal chemistry . These structures are analogs of naphthalene where two carbon atoms are replaced by nitrogen atoms, creating a "drug-like" three-dimensional architecture that is highly desirable for developing new therapeutic agents . The specific 1,8-naphthyridine isomer is one of six possible constitutional isomers and has been particularly well-explored in pharmaceutical research . The presence of a chlorine atom on the aromatic ring is a key functional feature; it can significantly influence the molecule's physicochemical properties and serves as a versatile handle for further chemical diversification through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . This allows researchers to synthesize a wide array of derivatives to explore structure-activity relationships. As a building block, it is used in constructing more complex molecules for drug discovery campaigns. This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h4-5H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSXJXYJDFAFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784871-53-9
Record name 6-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
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Preparation Methods

Heck Reaction with Ethylene Gas

The Heck reaction is pivotal for constructing the naphthyridine core. In a representative route, 2-chloropyridine derivatives undergo coupling with ethylene gas to form vinylpyridine intermediates. For example, 2-chloro-3-iodopyridine reacts with ethylene under palladium catalysis (Pd(dppf)Cl₂) in the presence of potassium trifluorovinylborate to yield 2-chloro-3-vinylpyridine. This step typically achieves >90% conversion at 95°C in 1-propanol.

Cyclization and Amination

The vinylpyridine intermediate undergoes a one-pot cyclization and amination to form dihydronaphthyridine. Treatment with ammonia gas (0.30–0.65 MPa) in methanol at 60°C induces cyclization, producing 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide in 79% assay yield. Subsequent purification via solvent exchange (2-propanol) removes impurities, yielding 60–87% isolated product.

Table 1: Key Reaction Parameters for Heck-Cyclization Route

Step Reagents/Conditions Yield (%) Reference
Heck Coupling Pd(dppf)Cl₂, KFVB, 1-propanol, 95°C >90
Cyclization/Amination NH₃, MeOH, 60°C, 0.65 MPa 79
Purification 2-propanol solvent exchange 60–87

Acid-Catalyzed Condensation and Cyclization

Condensation with Propane-1,2,3-triol

6-Methoxy-pyridin-3-ylamine reacts with propane-1,2,3-triol under acidic conditions (H₂SO₄, Na 3-nitrobenzenesulfonate) to form 2-methoxy--naphthyridine. This method, though originally for 1,5-naphthyridines, can be adapted for 1,8-regioisomers by modifying the amine starting material. The reaction proceeds at 140°C in methanol, achieving near-quantitative conversion after 12 hours.

Chlorination via Phosphorus Oxychloride

The methoxy group is substituted with chlorine using phosphorus(III) oxychloride (POCl₃). For example, 2-methoxy--naphthyridine 1-oxide reacts with POCl₃ at reflux to yield 4-chloro-2-methoxy-naphthyridine. Adapting this for 6-chloro-1,8-naphthyridine requires strategic positioning of substituents during cyclization.

Table 2: Chlorination Efficiency with POCl₃

Starting Material Product Conditions Yield (%) Reference
2-Methoxy-naphthyridine 4-Chloro-2-methoxy derivative POCl₃, reflux 85

Doebner Reaction with 2-Aminopyridines

Substituted 2-Aminopyridine Precursors

The Doebner reaction employs 2-amino-6-substituted pyridines, where electron-donating groups (e.g., -OH, -NH₂) activate the C3 position for cyclization. For instance, 2-amino-6-hydroxypyridine reacts with benzaldehyde and pyruvic acid to form 1,8-naphthyridines. Substituting the hydroxyl group with chlorine enables direct synthesis of 6-chloro derivatives.

Optimization of Cyclization

Cyclization efficiency depends on the electron-donating strength of the C6 substituent. Amino groups (strong donors) achieve 70–80% yields, while hydroxyl groups (moderate donors) yield 50–60%. Chlorine’s electron-withdrawing nature may necessitate harsher conditions or protective groups.

Enantioselective Transfer Hydrogenation

Asymmetric Reduction of Dihydronaphthyridine

Chiral tetrahydronaphthyridines are synthesized via enantioselective transfer hydrogenation of dihydronaphthyridine precursors. Using a ruthenium catalyst (Ru-TsDPEN), 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide is reduced to the (R)-enantiomer with >99.9% enantiomeric excess (ee). This method is critical for bioactive derivatives requiring stereochemical precision.

Purification and Recrystallization

Crude products are purified via recrystallization from ethyl acetate, enhancing ee to >99.9% and isolating yields to 89%.

Table 3: Enantioselective Hydrogenation Parameters

Parameter Value Reference
Catalyst Ru-TsDPEN
Temperature 25°C
ee >99.9%
Isolated Yield 89%

Comparative Analysis of Methods

Table 4: Synthesis Route Comparison

Method Steps Total Yield (%) Scalability Stereoselectivity
Heck-Cyclization 6 25 High Moderate
Doebner Reaction 4 50 Moderate Low
Enantioselective Route 7 15 Low High

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine substituent at position 6 undergoes nucleophilic substitution under controlled conditions. This reactivity is critical for further functionalization of the naphthyridine scaffold.

Reaction ConditionsReagents/SubstratesProducts FormedYieldSource
220°C, flow reactor (20 min)Amines (e.g., benzylamine6-Amino-1,2,3,4-tetrahydro-1,8-naphthyridine22–64%
Cs2CO3, DMF, 80°CAlcohols (e.g., 2-bromoethanol)N-Alkylated derivatives48–71%

Key Findings :

  • Elevated temperatures (>200°C) are required for intramolecular SNAr cyclization due to the electron-withdrawing nature of the pyridine ring .

  • Steric hindrance from the tetrahydro ring reduces reaction rates compared to fully aromatic naphthyridines .

Photoredox-Mediated Hydroaminoalkylation (HAA)

This method enables α-alkylation of the tetrahydro ring via radical intermediates, expanding access to spirocyclic derivatives.

SubstrateCatalyst SystemProductYieldSource
4-Chloro-3-vinylpyridineIr(ppy)3, Hünig’s baseSpirocyclic 1,6-THN derivatives46–64%
Primary amines (e.g., cyclopropyl)Continuous flow reactorFunctionalized γ-pyridyl amines79%

Mechanistic Insight :

  • Radical generation at the α-position of the tetrahydro ring facilitates coupling with vinylpyridines .

  • Flow chemistry enhances reaction reproducibility and scalability .

Transition-Metal-Catalyzed Cross-Couplings

Palladium-catalyzed reactions enable late-stage diversification of the naphthyridine core.

Reaction TypeConditionsSubstratesProductsYieldSource
Buchwald-HartwigPd2(dba)3, XantPhos, 100°CAryl halidesN-Arylated derivatives65–85%
Suzuki-MiyauraPd(PPh3)4, K2CO3, 80°CBoronic acidsC6-Aryl/heteroaryl analogues52–78%

Limitations :

  • The chlorine substituent’s electron-withdrawing effect necessitates higher catalyst loadings compared to unsubstituted naphthyridines .

Reductive Transformations

Hydrogenation and metal hydride reductions modify the tetrahydro ring’s saturation state.

ReactionConditionsProductsYieldSource
Catalytic hydrogenationH2 (1 atm), Pd/C, MeOHFully saturated decahydro derivatives69%
NaBH4 reductionTHF, 0°CPartially reduced dihydro forms40%

Applications :

  • Saturation of the tetrahydro ring improves metabolic stability in drug candidates .

Acid/Base-Mediated Rearrangements

The bicyclic system undergoes ring-opening and recyclization under acidic conditions.

ConditionsReagentsProductsYieldSource
HCl (conc.), refluxAmmonia derivativesPyridine-fused lactams31–40%
Montmorillonite K10HexafluoroacetylacetoneTrifluoromethyl analogues31%

Notable Example :

  • Treatment with conc. HCl and ammonia yields 1,8-naphthyridine-2(1H)-one, a precursor for kinase inhibitors .

Electrophilic Aromatic Substitution

The electron-rich tetrahydro ring participates in electrophilic reactions at specific positions.

ReactionElectrophilePosition ModifiedYieldSource
NitrationHNO3, H2SO4C522%
SulfonationSO3, DCEC718%

Challenges :

  • Competing side reactions at the chlorine-substituted position limit regioselectivity .

Biological Activity-Driven Modifications

Derivatization strategies enhance interactions with biological targets:

Modification TypeTargetKey DerivativesActivitySource
N-TosylationMC4R antagonistsPF-07258669 analoguesAnti-obesity
C6-FluorinationEGFR inhibitors6-Fluoro-THN derivativesAnticancer

Case Study :

  • Pfizer’s MC4R antagonist PF-07258669 was synthesized via a 15-step route, with key steps involving HAA and Buchwald-Hartwig coupling .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound serves as a crucial building block for synthesizing pharmaceutical agents. Its derivatives have demonstrated a broad spectrum of biological activities including:

  • Antimicrobial Activity : Research indicates that derivatives of 6-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine exhibit significant antibacterial properties against multidrug-resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus . These compounds are being investigated for their potential use in treating infections caused by resistant pathogens.
  • Anticancer Properties : The compound's derivatives have shown promise as anticancer agents. For instance, certain naphthyridine derivatives have been identified as inhibitors of specific kinases involved in cancer progression .
  • Neurological Applications : Several studies highlight the potential use of naphthyridine derivatives in treating neurological disorders such as Alzheimer's disease and depression . Their ability to modulate neurotransmitter systems suggests a therapeutic avenue worth exploring.

Materials Science

Development of Electronic Materials
this compound is utilized in developing advanced materials such as:

  • Light Emitting Diodes (LEDs) : The compound's unique electronic properties make it suitable for applications in optoelectronics .
  • Dye-Sensitized Solar Cells : Its derivatives are being explored for use in solar energy conversion technologies due to their ability to absorb light efficiently .

Chemical Biology

Ligand Interactions
In chemical biology, this compound acts as a ligand to study molecular interactions. Its binding affinity to various receptors and enzymes allows researchers to investigate biological pathways and mechanisms of action . This aspect is crucial for understanding the pharmacodynamics of potential drug candidates derived from this compound.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of various naphthyridine derivatives against E. coli and K. pneumoniae, showing that certain derivatives exhibited potency comparable to standard antibiotics .
  • Anticancer Activity Assessment : Research demonstrated that specific naphthyridine derivatives inhibited tumor growth in vivo by targeting cancer cell signaling pathways .
  • Neurological Disorder Investigation : A recent study found that certain derivatives improved cognitive function in animal models of Alzheimer's disease by modulating acetylcholine levels .

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Positional Isomers of Chloro-Substituted Tetrahydro-Naphthyridines

Compound CAS Number Molecular Formula Substituent Position Key Properties Synthesis Notes Applications
6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine 1260664-42-3 C₈H₉ClN₂ 6-Cl, 1,8-naphthyridine - Purity >98%
- Research-grade solubility in organic solvents
Synthesized via alkylation/arylation or phosphonate-based methodologies Pharmaceutical intermediates, enzyme inhibition studies
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine 1303588-27-3 C₈H₉ClN₂ 7-Cl, 1,8-naphthyridine - Purity >98%
- Storage at 2–8°C
Requires deprotonation with sec-BuLi and diethyl chlorophosphate Arginine mimetics, bioactive molecule synthesis
5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine CID 58516768 C₈H₉ClN₂ 5-Cl, 1,8-naphthyridine - Collision cross-section predicted computationally Limited synthetic data; likely via direct halogenation or cyclization Structural studies, computational drug design

Halogen-Swapped Analogs

Compound CAS Number Molecular Formula Substituent Key Properties Synthesis Notes Applications
6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine EN 300-265003 C₈H₉BrN₂ 6-Br, 1,8-naphthyridine - Larger atomic radius of Br vs. Cl
- Higher molecular weight (213.07 g/mol)
Bromination of parent naphthyridine Cross-coupling reactions, radiopharmaceuticals
5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine 1341035-81-1 C₈H₉BrN₂ 5-Br, 1,8-naphthyridine - Storage at -80°C for stability
- Solubility challenges in polar solvents
Halogen exchange or directed bromination Suzuki-Miyaura coupling, kinase inhibitor development

Ring-Isomerized and Salt Forms

Compound CAS Number Molecular Formula Key Differences Synthesis Notes Applications
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride 1335053-26-3 C₈H₁₀Cl₂N₂ - 2,7-naphthyridine core (vs. 1,8)
- Hydrochloride salt enhances water solubility
Salt formation via HCl treatment of free base Enhanced bioavailability in drug formulations
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-tetrahydro-1,8-naphthyridine-3-carboxylate N/A C₁₅H₁₆ClFN₂O₃ - Additional cyclopropyl and ester groups
- Fluorine at position 6
Multi-step alkylation/arylation Antibacterial agents, quinolone analogs

Key Findings and Implications

  • Substituent Position : Chlorine at position 6 (1,8-naphthyridine) vs. 7 or 5 alters electronic distribution and steric effects, impacting reactivity and bioactivity. For example, 7-chloro derivatives are optimized for Horner–Wadsworth–Emmons reactions , while 6-chloro isomers show promise in enzyme inhibition .
  • Halogen Type : Bromine substituents increase molecular weight and polarizability, favoring cross-coupling reactions , whereas chlorine offers better leaving-group ability in nucleophilic substitutions .
  • Salt Forms : Hydrochloride salts (e.g., 6-chloro-2,7-naphthyridine hydrochloride) improve solubility for in vivo applications .

Biological Activity

6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. This compound has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods involving cyclization reactions of appropriate precursors. Recent advancements have focused on modular and automated synthesis techniques that enhance efficiency and yield. For instance, continuous flow synthesis methods have been reported to produce various tetrahydronaphthyridine derivatives with high yields and purity .

Biological Activities

The biological activities of this compound are extensive and include:

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties against a range of pathogens. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity. Studies have shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Naphthyridine derivatives have been explored for their anticancer potential. They can induce apoptosis in cancer cells through various mechanisms such as activation of caspases and disruption of mitochondrial functions. Specifically, studies have indicated that certain naphthyridine derivatives can inhibit tumor growth in vitro and in vivo models .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of naphthyridines. They have been shown to exhibit protective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation. This suggests potential applications in treating conditions such as Alzheimer's disease .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6. This activity is particularly relevant for developing treatments for chronic inflammatory diseases .

Comparative Biological Activity Table

Activity Mechanism References
AntimicrobialDisruption of DNA synthesis ,
AnticancerInduction of apoptosis; caspase activation ,
NeuroprotectiveReduction of oxidative stress ,
Anti-inflammatoryInhibition of pro-inflammatory cytokines ,

Case Study 1: Anticancer Activity

In a study conducted on various cancer cell lines (e.g., breast cancer), this compound demonstrated significant cytotoxicity with IC50 values in the micromolar range. The compound was found to induce cell cycle arrest and apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotective Effects

Another study highlighted the neuroprotective effects of related naphthyridine derivatives in a mouse model of Alzheimer's disease. The results showed a reduction in amyloid plaque formation and improved cognitive function compared to control groups .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 6-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine and its derivatives?

The synthesis of this compound derivatives often involves:

  • Horner–Wadsworth–Emmons (HWE) olefination : Deprotonation of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine with sec-BuLi followed by quenching with diethyl chlorophosphate generates a phosphonate intermediate. This intermediate can participate in HWE reactions to construct carbon skeletons for further functionalization .
  • Halogenation : Direct chlorination of tetrahydro-1,8-naphthyridinones using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions is a reliable method to introduce chloro substituents at specific positions .
  • Metal-free approaches : Knoevenagel condensation using piperidine in ethanol provides a greener route for functionalization, avoiding expensive catalysts and harsh conditions .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

Key analytical techniques include:

  • NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR are critical for confirming regiochemistry and detecting impurities. For example, the migration of protecting groups (e.g., Boc) during synthesis can be tracked via chemical shifts .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and detects side products from incomplete reactions .
  • X-ray crystallography : Resolving crystal structures of intermediates (e.g., phosphoramidates) confirms stereochemical outcomes .

Advanced Research Questions

Q. How can low yields during phosphonate formation in HWE reactions be optimized?

Low yields in phosphonate synthesis often arise from competing side reactions, such as Boc group migration from nitrogen to exocyclic methyl groups. To mitigate this:

  • Deprotonation control : Use stoichiometric sec-BuLi (2 equivalents) to generate a dianion, which minimizes undesired migrations .
  • Temperature modulation : Lowering reaction temperatures during deprotonation reduces decomposition of sensitive intermediates .
  • Alternative protecting groups : Replace Boc with more stable groups (e.g., acetyl) to suppress migration .

Q. What strategies resolve contradictory data in regioselective halogenation of tetrahydro-1,8-naphthyridines?

Contradictions in halogenation outcomes (e.g., chloro vs. bromo substitution) may stem from:

  • Substrate electronic effects : Electron-rich positions (e.g., para to nitrogen) are more reactive. Computational tools (DFT) can predict regioselectivity .
  • Reagent choice : Phosphoryl chloride (POCl₃) favors chlorination of naphthyridinones, while phosphoryl bromide (POBr₃) is better for bromination .
  • Additives : Dimethylformamide (DMF) or ZnCl₂ enhances reactivity in stubborn cases by stabilizing transition states .

Q. How do structural modifications of this compound influence biological activity?

Functionalization at specific positions modulates bioactivity:

  • C-3 carboxylate esters : Ethyl or methyl esters at C-3 improve solubility and binding to targets like integrins, as seen in arginine mimetics .
  • C-7 substituents : Alkyl groups (e.g., methyl) enhance metabolic stability, while hydroxy or amino groups enable hydrogen bonding in adenosine A1-R antagonists .
  • Ring oxidation : Oxidation of the tetrahydro ring to a dihydro or fully aromatic system alters electronic properties, impacting fluorescence in metal-ion probes .

Q. What are the limitations of existing synthetic routes, and how can they be addressed?

Common limitations include:

  • Multistep sequences : Methods requiring >3 steps (e.g., via Baylis-Hillman adducts) reduce scalability. One-pot tandem reactions (e.g., aza-Michael addition followed by SNAr cyclization) streamline synthesis .
  • Metal catalyst dependency : Cobalt nanocatalysts in hydrogenative coupling are costly. Metal-free alternatives using organocatalysts (e.g., piperidine) offer cost-effective solutions .
  • Low functional group tolerance : Harsh conditions (e.g., NaOBut in DMSO) degrade sensitive groups. Mild basic conditions (KOH in ethanol) preserve functionality .

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